molecular formula C16H22N6 B6438179 N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549000-84-0

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No. B6438179
CAS RN: 2549000-84-0
M. Wt: 298.39 g/mol
InChI Key: PZKPAYXPSQJVFE-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine, also known as DM-PP, is a synthetic molecule with a unique structure and properties. DM-PP has been studied for a variety of applications in the scientific and medical fields, including as a potential therapeutic agent for a number of diseases.

Scientific Research Applications

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine has been studied for a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of piperazine-containing compounds. Additionally, this compound has been studied as a potential therapeutic agent for a number of diseases, including cancer, HIV, and Alzheimer’s disease. It has also been studied as an antimicrobial agent, as an antioxidant, and as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a relatively stable molecule and can be easily synthesized in the laboratory. This makes it a useful model compound for studying the structure-activity relationships of piperazine-containing compounds. However, it has limited solubility in aqueous solutions, making it difficult to use in some laboratory experiments. Additionally, there is still much to be learned about its mechanism of action and potential therapeutic applications.

Future Directions

Future research directions for N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine include further investigation into its mechanism of action, potential therapeutic applications, and structure-activity relationships. Additionally, further research into its solubility in aqueous solutions could help to make it more useful in laboratory experiments. Further research into its biochemical and physiological effects could also lead to new potential therapeutic applications. Finally, further research into its potential interactions with other drugs and compounds could lead to new therapeutic strategies.

Synthesis Methods

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine can be synthesized by a variety of methods. The most widely used method is the condensation reaction of pyridin-4-ylmethylpiperazine with N,N-dimethylpyridazin-3-amine in the presence of an acid catalyst. This reaction produces a mixture of this compound and this compound hydrochloride. The hydrochloride salt can then be converted back to the free base form of this compound by a simple acid-base reaction.

properties

IUPAC Name

N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKPAYXPSQJVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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